molecular formula C8H12N4 B1527566 N-(pyrrolidin-3-yl)pyrimidin-2-amine CAS No. 950664-36-5

N-(pyrrolidin-3-yl)pyrimidin-2-amine

Katalognummer B1527566
CAS-Nummer: 950664-36-5
Molekulargewicht: 164.21 g/mol
InChI-Schlüssel: YDGWWNRXHXZWPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(pyrrolidin-3-yl)pyrimidin-2-amine” is a chemical compound. It is a derivative of pyrimidin-2-amine . Pyrimidin-2-amine derivatives have been synthesized using various methods, including the use of magnesium oxide nanoparticles .


Synthesis Analysis

The synthesis of “N-(pyrrolidin-3-yl)pyrimidin-2-amine” and its derivatives has been reported in several studies . For instance, a series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives was designed and synthesized, and these compounds were identified as potent Mnk2 inhibitors .


Molecular Structure Analysis

The molecular structure of “N-(pyrrolidin-3-yl)pyrimidin-2-amine” and its derivatives has been confirmed using various spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR .


Chemical Reactions Analysis

“N-(pyrrolidin-3-yl)pyrimidin-2-amine” and its derivatives have been involved in various chemical reactions. For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(pyrrolidin-3-yl)pyrimidin-2-amine” and its derivatives have been analyzed in several studies . For example, the melting point, IR spectrum, NMR spectrum, and HRMS of these compounds have been reported .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

  • Synthesis of 2-(pyrrolidin-1-yl)pyrimidines : A method was developed for synthesizing 2-(pyrrolidin-1-yl)pyrimidines by reacting N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid. This method contributes to the field of heterocyclic chemistry and provides a pathway for creating new pyrimidine derivatives (Smolobochkin et al., 2019).

Potential Therapeutic Uses

  • Cholinesterase and Aβ-Aggregation Inhibitors : A class of 2,4-disubstituted pyrimidines, including derivatives like N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine, were found to be dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds show potential in treating Alzheimer’s disease by targeting multiple pathological routes (Mohamed et al., 2011).

Chemical Properties and Reactions

  • Synthesis of N-Arylpyrimidin-2-amine Derivatives : New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized using a Buchwald-Hartwig amination process. This research expands the library of heterocyclic compounds and demonstrates the versatility of pyrimidine in chemical synthesis (El-Deeb et al., 2008).

Biological Activities

  • Antimicrobial and Antifungal Properties : Pyrimidine salts, including derivatives like 4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl-amino)-phenyl-amine, were synthesized and evaluated for their in vitro antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents (Mallikarjunaswamy et al., 2013).

Applications in Drug Discovery

  • Inhibitors for Neurological Disorders : N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives were identified as potent inhibitors of NF-κB inducing kinase (NIK), indicating potential use in treating psoriasis and possibly other inflammatory and neurological disorders (Zhu et al., 2020).

Zukünftige Richtungen

The future directions for the research on “N-(pyrrolidin-3-yl)pyrimidin-2-amine” and its derivatives are promising. These compounds have shown potential biological activities, and further studies are needed to fully understand their mechanisms of action and potential therapeutic applications .

Eigenschaften

IUPAC Name

N-pyrrolidin-3-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-3-10-8(11-4-1)12-7-2-5-9-6-7/h1,3-4,7,9H,2,5-6H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGWWNRXHXZWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyrrolidin-3-yl)pyrimidin-2-amine

CAS RN

950664-36-5
Record name N-(pyrrolidin-3-yl)pyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(pyrrolidin-3-yl)pyrimidin-2-amine
Reactant of Route 2
N-(pyrrolidin-3-yl)pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
N-(pyrrolidin-3-yl)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
N-(pyrrolidin-3-yl)pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
N-(pyrrolidin-3-yl)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
N-(pyrrolidin-3-yl)pyrimidin-2-amine

Citations

For This Compound
2
Citations
W Lu, Y Liu, Y Gao, Q Geng, D Gurbani… - Journal of Medicinal …, 2023 - ACS Publications
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family, which includes JNK1–JNK3. Interestingly, JNK1 and JNK2 show opposing …
Number of citations: 3 pubs.acs.org
M Hagras, NS Abutaleb, NM Elhosseiny… - ACS Infectious …, 2020 - ACS Publications
Exploring the structure–activity relationship (SAR) at the cationic part of arylthiazole antibiotics revealed hydrazine as an active moiety. The main objective of the study is to overcome …
Number of citations: 11 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.